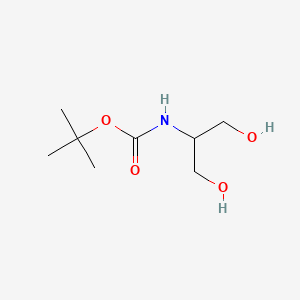
N-Boc-serinol
货号 B1682942
分子量: 191.22 g/mol
InChI 键: JHBKBRLRYPYBLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06239297B1
Procedure details


Boc—Ser(Bzl)-ol (300 mg, 1.07 mmol) was dissolved in DMF (2 ml), and NaH (50% oil suspension; 77.3 mg, 1.61 mmol) was added under ice-cooling thereto followed by stirring for 30 minutes. After addition of benzyl bromide (165 μl, 1.39 mmol), the mixture was stirred for 10 minutes under ice-cooling, and stirred for 1 hour at room temperature. Aqueous solution of 10% citric acid was added to the reaction mixture, and ethyl acetate added for extraction. The ethyl acetate layer was washed with saturated aqueous solution of sodium hydrogen carbonate, then saturated aqueous solution of NaCl, dried over magnesium sulfate, and concentrated under reduced pressure, yielding the dibenzyl derivative of Boc—Ser-ol. The Boc group of this compound was removed and sequentially coupled to Boc—Val—OH and then to Boc—Ala—OH. The Boc group of the product was removed. The product (9.5 mg, 16.9 μmol) obtained was coupled to the compound (5.7 mg, 11.1 μmol) obtained in the step 1) of the synthesis of compound (4), and the protecting groups were removed by an ordinary method, yielding compound (8) (0.5 mg) shown in Table 1 as colorless oil.






Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C@H:2]([CH2:12][OH:13])[CH2:3][O:4]CC1C=CC=CC=1.[H-].[Na+].C(Br)C1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CN(C=O)C.C(OCC)(=O)C>[NH:1]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C@H:2]([CH2:12][OH:13])[CH2:3][OH:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
N([C@@H](COCC1=CC=CC=C1)CO)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
77.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
165 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 10 minutes under ice-
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added for extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with saturated aqueous solution of sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated aqueous solution of NaCl, dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N([C@@H](CO)CO)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
